2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride
Overview
Description
Zuclopenthixol hydrochloride is a typical antipsychotic medication used primarily to treat schizophrenia and other psychoses. It belongs to the thioxanthene class of neuroleptics and is known for its antagonistic effects on dopamine receptors. This compound is the cis-isomer of clopenthixol and was introduced in 1978 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zuclopenthixol hydrochloride involves several steps, starting from the base compound thioxantheneThe final product is obtained through a series of purification steps, including recrystallization using organic solvents .
Industrial Production Methods
In industrial settings, zuclopenthixol hydrochloride is produced by optimizing the reaction conditions to achieve high yield and purity. The process involves dissolving a mixture of alpha and beta isomers of 2-chloro-9-[3’-(N’-2-ethoxy piperazine-N)-allyl]-thiaxanthene in an organic solvent, followed by esterification and alkali hydrolysis to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Zuclopenthixol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of degradation products.
Reduction: Involves the reduction of the thioxanthene ring.
Substitution: Commonly involves the substitution of the chlorine atom in the thioxanthene ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include various degradation products, which are identified and characterized using techniques like LCMS/MS .
Scientific Research Applications
Zuclopenthixol hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of thioxanthene derivatives.
Biology: Investigating the effects of dopamine receptor antagonists on cellular processes.
Medicine: Developing treatments for schizophrenia and other psychotic disorders.
Industry: Used in the formulation of pharmaceutical products for mental health treatment
Mechanism of Action
Zuclopenthixol hydrochloride exerts its effects primarily through antagonism of dopamine receptors, specifically D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors. By blocking these receptors, it helps to alleviate symptoms of psychosis, such as hallucinations and delusions .
Comparison with Similar Compounds
Similar Compounds
Clopenthixol: The parent compound of zuclopenthixol, used in similar therapeutic contexts.
Haloperidol: Another typical antipsychotic with a different chemical structure but similar pharmacological effects.
Chlorpromazine: A phenothiazine antipsychotic with similar therapeutic uses.
Uniqueness
Zuclopenthixol hydrochloride is unique in its specific receptor binding profile and its efficacy in managing aggressive behavior in psychotic patients. Its long-acting formulations, such as zuclopenthixol decanoate, provide sustained therapeutic effects, making it suitable for patients with poor medication compliance .
Properties
IUPAC Name |
2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWNZMIBFHMYMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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